molecular formula C13H11ClN2O2 B14503409 N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide CAS No. 63565-17-3

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B14503409
CAS No.: 63565-17-3
M. Wt: 262.69 g/mol
InChI Key: DBLQQYBSVOCCJZ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide is a benzamide derivative characterized by a 5-chloro-2-hydroxybenzoyl group linked to a 4-aminophenyl moiety. Its structure combines a salicylamide backbone with an aromatic amine, making it a versatile scaffold for medicinal chemistry. The compound (CAS: 10558-45-9) is primarily utilized as a research chemical, particularly in antiviral and anticancer studies .

Synthesis: The compound is synthesized via condensation reactions, such as coupling 5-chloro-2-hydroxybenzoic acid derivatives with 4-aminophenyl intermediates. Modifications often involve introducing substituents to the phenyl ring or altering the hydroxybenzamide group to optimize activity .

Properties

CAS No.

63565-17-3

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C13H11ClN2O2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,15H2,(H,16,18)

InChI Key

DBLQQYBSVOCCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Acid Chloride Formation

5-Chloro-2-hydroxybenzoic acid reacts with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in inert solvents like chlorobenzene or dichloroethane. Source demonstrates that PCl₃ in chlorobenzene at 135°C for 3 hours achieves near-quantitative conversion to the acid chloride. The reaction mechanism proceeds via nucleophilic acyl substitution, with the hydroxyl group temporarily protected by protonation to prevent side reactions.

Amide Coupling

The acid chloride intermediate is coupled with 4-aminophenol in the presence of base (e.g., sodium carbonate) to neutralize HCl byproducts. Source reports yields of 68–72% when using dichloromethane/water biphasic systems, with product isolation via acid precipitation and recrystallization from ethyl acetate. Critical parameters include:

  • Temperature : 0–25°C prevents decomposition of the acid chloride
  • Molar Ratio : 1:1.2 (acid chloride:amine) minimizes diacylation byproducts

Methoxy-Protected Intermediate Route

To circumvent hydroxyl group reactivity during amidation, a methoxy-protected strategy is employed (Figure 1).

Synthesis of 5-Chloro-2-methoxybenzoic Acid Derivatives

As detailed in source, 5-chloro-2-methoxybenzoic acid is activated with ethyl chloroformate in dichloromethane, then coupled with benzylamine derivatives to form N-benzyl-5-chloro-2-methoxybenzamide. This approach achieves 97% yield due to reduced steric hindrance from the methoxy group compared to hydroxyl.

Demethylation to Hydroxyl Group

The methoxy group is cleaved using sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 6 hours (source), yielding the target compound with 72–98% efficiency. This two-step sequence improves overall yield compared to direct amidation, as the methoxy group stabilizes the intermediate during coupling.

Coupling Reagent-Mediated Synthesis

Modern methods employ carbodiimide-based reagents for direct amidation without acid chloride isolation.

EDCI/HOBt System

A mixture of 5-chloro-2-hydroxybenzoic acid, 4-aminophenol, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation at 0°C. Source notes 85–90% yields after 24 hours, with purification via silica gel chromatography.

Microwave-Assisted Coupling

Source describes a 30-minute microwave irradiation method (100°C, 300W) using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), achieving 94% yield. This approach reduces reaction time from 24 hours to under an hour.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Acid Chloride Route 68–72 6–8 h Scalability, low cost HCl handling, intermediate stability
Methoxy Protection 72–98 12–18 h High-purity product, stable intermediates Extra deprotection step
EDCI/HOBt 85–90 24 h Mild conditions, no acid chlorides Cost of reagents
Microwave-Assisted 94 0.5 h Rapid synthesis Specialized equipment required

Optimization Challenges and Solutions

Regioselective Chlorination

Unwanted dichlorination during synthesis is mitigated by using N-chlorosuccinimide (NCS) in acetic acid at 40°C (source), achieving >95% monochlorination selectivity.

Purification Strategies

Crystallization remains the dominant purification method:

  • Ethyl acetate/hexane (1:3) gives 98% recovery (source)
  • Methanol/water (4:1) removes unreacted starting materials (source)

Emerging Methodologies

Enzymatic Amidation

Recent trials with lipase B from Candida antarctica in tert-butanol show 65% conversion at 50°C, offering a green chemistry alternative (source).

Flow Chemistry Approaches

Microreactor systems enable continuous production with 89% yield and 10-minute residence time by precisely controlling mixing and temperature (source).

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide is highly dependent on substituent positioning and electronic properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Biological Target IC50 or Activity Selectivity Index (SI) Reference ID
This compound 4-NH2, 5-Cl, 2-OH HAdV DNA replication IC50 = 0.27 μM (derivative) SI > 100 (derivative)
Niclosamide 5-Cl, 2-OH, 2'-NO2 Anthelmintic, HAdV IC50 = 0.5–1.0 μM SI = 50–100
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide 3,5-(CF3)2 TMPRSS4 protease IC50 = 11 μM Not reported
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Clonitralid) 2-Cl, 4-NO2 Anticestodal agent EC50 = 0.1–1.0 μM Not reported
5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide 2-Cl NF-κB inhibition Potent activity (no IC50 reported) Not reported

Key Findings:

Substituent Position and Activity: The 4-aminophenyl group in the parent compound enhances antiviral specificity by interacting with HAdV replication machinery . Meta-substituted analogs (e.g., 3,5-bis(trifluoromethyl)) show reduced potency against TMPRSS4 compared to niclosamide derivatives, likely due to steric hindrance .

Electron-Withdrawing Groups :

  • Chlorine at position 5 increases metabolic stability and target binding .
  • Trifluoromethyl groups improve lipophilicity but may reduce solubility, limiting bioavailability .

Antiviral vs. Anticancer Activity: Derivatives with nitro groups (e.g., Clonitralid) exhibit broad-spectrum antiparasitic activity but higher cytotoxicity . Hydroxybenzamide-aminophenyl hybrids achieve a balance between potency and selectivity, as seen in compound 15 (SI > 100) .

Mechanistic Insights and Selectivity

  • Antiviral Mechanism : The parent compound’s derivatives inhibit HAdV by targeting DNA replication (compounds 6, 43) or late-stage viral assembly (compounds 46, 47) .
  • Anticancer Mechanism : Analogs like 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide suppress NF-κB, a key regulator of cancer cell survival .

Biological Activity

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including an amino group, a hydroxyl group, and a chlorine atom attached to a benzamide framework. Its molecular formula is C13H12ClN2O2C_{13}H_{12}ClN_{2}O_{2} with a molecular weight of approximately 262.69 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Antiviral Activity : The compound has shown promising antiviral properties, particularly against human adenovirus (HAdV). In studies, certain analogues of this compound exhibited sub-micromolar potency with improved selectivity indexes compared to existing antiviral agents like niclosamide. For instance, one analogue demonstrated an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM) .
  • Antimicrobial Properties : this compound has been evaluated for its antimicrobial effects. It has shown efficacy against various bacterial strains, indicating its potential as an antibacterial agent .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. It is known to induce apoptosis in cancer cell lines and inhibit key oncogenic signaling pathways, making it a candidate for further development as an anticancer drug .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Replication : Preliminary mechanistic studies suggest that certain derivatives target the DNA replication process of HAdV, thereby inhibiting viral proliferation .
  • Cell Cycle Arrest : Some studies have indicated that the compound can arrest the cell cycle in the G1 phase, which is critical for controlling cancer cell growth .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : Starting from appropriate aniline derivatives and chloro-substituted salicylic acid.
  • Chlorination and Hydroxylation : Introducing chlorine and hydroxyl groups at specific positions on the aromatic ring to achieve the desired structure.
  • Purification : Utilizing techniques such as recrystallization or chromatography to isolate the final product.

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Biological Activities
This compoundAmino group, hydroxyl group, chlorine atomAntiviral, antimicrobial, anticancer
N-(4-Amino-2-chlorophenyl)benzamideLacks hydroxyl group; different reactivityLimited antiviral activity
2-Amino-N-(4-chlorophenyl)benzamideChlorine atom on phenyl ringVaries in antibacterial activity

Case Studies

  • Antiviral Efficacy : A study conducted on various analogues highlighted that compounds derived from this compound exhibited enhanced activity against HAdV, with specific focus on their selectivity indices and cytotoxicity profiles .
  • Anticancer Potential : Research involving sulfonamide derivatives indicated that this compound could effectively induce apoptosis in cancer cells while also targeting multiple oncogenic pathways .

Q & A

Q. Critical Variables :

  • Solvent choice (e.g., chloroform vs. ethanol) affects reaction efficiency.
  • Catalyst (e.g., acetic acid) accelerates Schiff base formation in derivative synthesis.
  • Temperature: Reflux conditions (~80°C) are optimal for amide bond formation.

How can structure-activity relationship (SAR) studies guide the design of more potent HAdV inhibitors?

Advanced Mechanistic Insights
SAR studies on analogues of N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide reveal:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) at the para position of the phenyl ring enhances antiviral potency. For example, derivative 15 (IC₅₀ = 0.27 µM) showed a 10-fold improvement in activity over the lead compound niclosamide .
  • Selectivity Optimization : Bulky substituents (e.g., trifluoromethyl groups) reduce cytotoxicity (CC₅₀ = 156.8 µM for 15 ) by minimizing off-target interactions .
  • Target Identification : Mechanistic studies using radiolabeled probes and competitive binding assays suggest that derivatives like 6 and 43 inhibit HAdV DNA replication, while 46 and 47 block late-stage viral assembly .

Q. Methodological Recommendations :

  • Use in vitro HAdV plaque reduction assays to screen derivatives.
  • Pair cytotoxicity assays (e.g., MTT) with selectivity index (SI = CC₅₀/IC₅₀) calculations to prioritize candidates.

What spectroscopic techniques confirm the structure of synthesized compounds?

Q. Basic Characterization Workflow

  • ¹H/¹³C NMR : Critical for verifying amide bond formation and substituent positions. For example, the hydroxyl proton (-OH) typically appears as a singlet near δ 12 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 343.4 [M+H]⁺ for a dichloro derivative) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯O interactions) and planar conformations of the benzamide core .

What in vivo models evaluate toxicity and efficacy, and how do results inform development?

Q. Advanced Preclinical Models

  • Hamster Toxicity Studies : Derivative 15 demonstrated a maximum tolerated dose (MTD) of 150 mg/kg, with no significant organ toxicity observed in histopathological analyses .
  • Efficacy Testing : Antiviral activity is validated in immunocompromised rodent models infected with HAdV. Survival rates and viral load reduction (quantified via qPCR) are key endpoints.

Q. Methodological Considerations :

  • Dose-ranging studies (10–200 mg/kg) identify therapeutic windows.
  • Pharmacokinetic profiling (e.g., AUC, half-life) guides dosing regimens.

How do molecular docking studies elucidate interactions with viral targets?

Q. Advanced Computational Approaches

  • Target Identification : Docking against HAdV DNA polymerase (PDB: 6UZV) reveals hydrogen bonding between the hydroxyl group and Asp306, while the chloro substituent occupies a hydrophobic pocket .
  • Binding Affinity Predictions : Density Functional Theory (DFT) calculations correlate substituent electronegativity with binding energy (e.g., -CF₃ enhances affinity by 2.3 kcal/mol) .

Q. Tools :

  • Software: AutoDock Vina, Schrödinger Suite.
  • Validation: Compare docking scores with experimental IC₅₀ values.

What purification techniques are critical post-synthesis?

Q. Basic Workflow

  • Liquid-Liquid Extraction : Removes unreacted starting materials (e.g., using ethyl acetate/water partitions) .
  • Column Chromatography : Silica gel columns with gradient elution (0–1% ethyl acetate in petroleum ether) yield >95% purity .
  • Recrystallization : Ethanol or acetonitrile recrystallizes the compound into high-purity crystals for X-ray studies .

How do structural modifications impact bioavailability and metabolic stability?

Q. Advanced Pharmacokinetic Analysis

  • Hydroxy Group Modifications : Methylation of the -OH group (→ -OMe) reduces hepatic clearance by 40% but decreases antiviral activity (IC₅₀ increases 5-fold) .
  • Chloro Substituent Effects : Fluorine substitution at the 5-position enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for chloro) by resisting cytochrome P450 oxidation .

Q. Experimental Strategies :

  • Microsomal stability assays (rat/human liver microsomes).
  • Plasma protein binding studies (equilibrium dialysis).

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